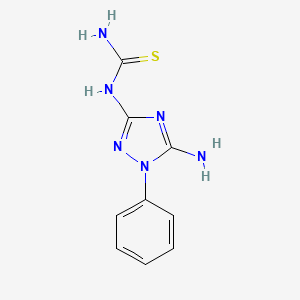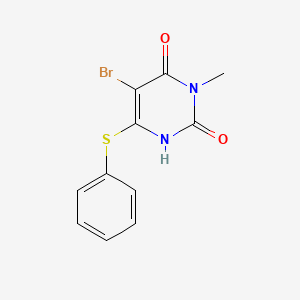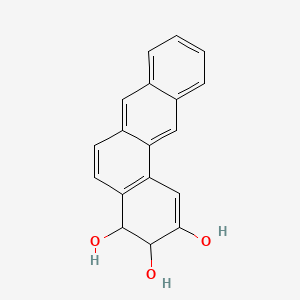
Benz(a)anthracene-2,3,4-triol, 3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. This compound is known for its complex structure and significant biological activity. It is produced during the incomplete combustion of organic matter and is often found in tobacco smoke and other environmental pollutants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- typically involves the reduction of benz(a)anthracene followed by hydroxylation. The reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. Hydroxylation is then carried out using reagents like osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced in research laboratories using the aforementioned synthetic routes.
Types of Reactions:
Oxidation: Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced further to form dihydro derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential carcinogenic and mutagenic properties, contributing to cancer research.
Industry: Used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry
Mécanisme D'action
The biological activity of Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- is primarily due to its ability to form reactive intermediates, such as epoxides and dihydrodiols. These intermediates can interact with DNA, leading to the formation of DNA adducts, which can cause mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of dihydrodiols and other reactive species .
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Tetracene (Benz(b)anthracene): Another PAH with a similar structure but different biological activity.
Benzo(a)pyrene: A well-known carcinogenic PAH with a similar structure but higher toxicity
Uniqueness: Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- is unique due to its specific hydroxylation pattern and the presence of the dihydro moiety, which significantly influences its chemical reactivity and biological activity. This compound’s ability to form specific reactive intermediates and its interactions with biological macromolecules make it a valuable subject of study in various scientific fields .
Propriétés
Numéro CAS |
79146-82-0 |
|---|---|
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
3,4-dihydrobenzo[a]anthracene-2,3,4-triol |
InChI |
InChI=1S/C18H14O3/c19-16-9-15-13(17(20)18(16)21)6-5-12-7-10-3-1-2-4-11(10)8-14(12)15/h1-9,17-21H |
Clé InChI |
FGUZTTXBDCCSSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C(C(C4O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


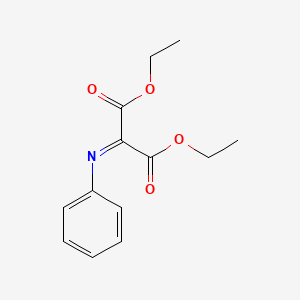
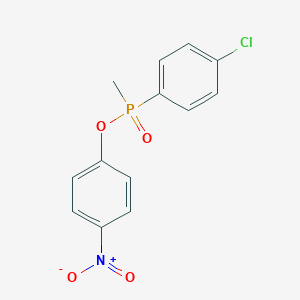
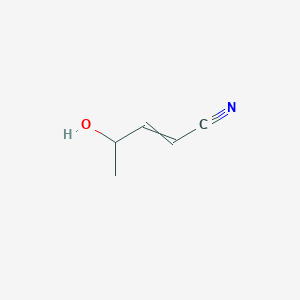


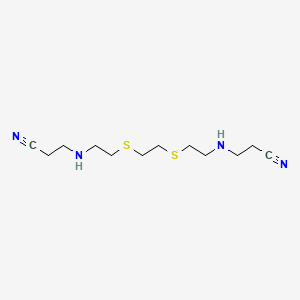
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
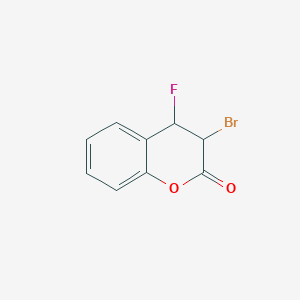
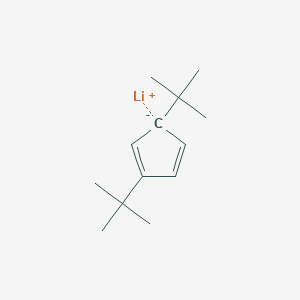
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
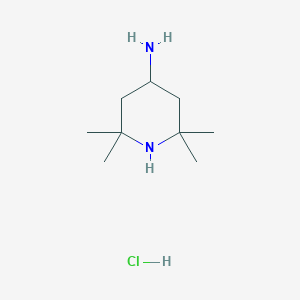
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
